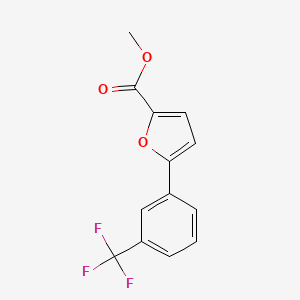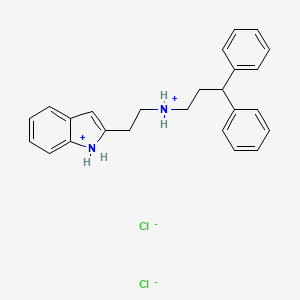
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is a synthetic compound with a molecular formula of C25H26N2.2ClH and a molecular weight of 427.45 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield tricyclic indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and influence various biological pathways makes it a valuable compound for scientific research and pharmaceutical development .
Propiedades
Número CAS |
62469-20-9 |
|---|---|
Fórmula molecular |
C25H28Cl2N2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
3,3-diphenylpropyl-[2-(1H-indol-1-ium-2-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C25H26N2.2ClH/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)16-18-26-17-15-23-19-22-13-7-8-14-25(22)27-23;;/h1-14,19,24,26-27H,15-18H2;2*1H |
Clave InChI |
FMGBEYWLPYPQHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC[NH2+]CCC2=CC3=CC=CC=C3[NH2+]2)C4=CC=CC=C4.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)

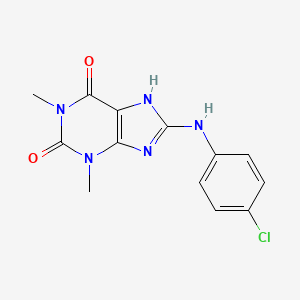
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


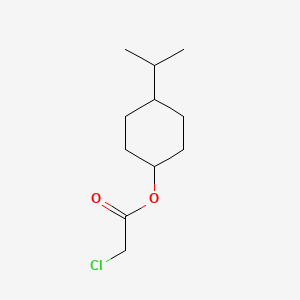


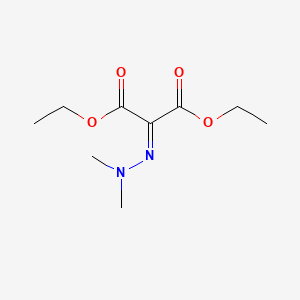
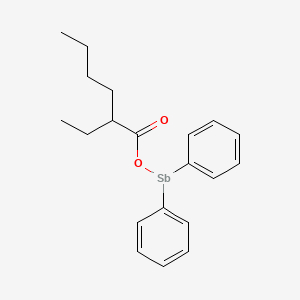
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
